4-Cyclohexyl-3-methylpyridine

Physicochemical Analysis Purification Compound Handling

4-Cyclohexyl-3-methylpyridine (CAS: 78903-64-7) is an alkyl-substituted pyridine derivative with a molecular formula of C12H17N and a molecular weight of 175.27 g/mol. This compound is characterized by a pyridine core with a cyclohexyl group at the 4-position and a methyl group at the 3-position.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B15201613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-3-methylpyridine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)C2CCCCC2
InChIInChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3
InChIKeyJRDQNRKKFQEZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexyl-3-methylpyridine: A Specialized Alkyl-Pyridine Building Block


4-Cyclohexyl-3-methylpyridine (CAS: 78903-64-7) is an alkyl-substituted pyridine derivative with a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . This compound is characterized by a pyridine core with a cyclohexyl group at the 4-position and a methyl group at the 3-position . It belongs to a class of compounds frequently employed as building blocks or scaffolds in organic synthesis and medicinal chemistry research .

Defined alkyl-pyridine building block for SAR and SPR studies
Supports Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions
Scaffold for NK1 receptor antagonist research

Why 4-Cyclohexyl-3-methylpyridine Cannot Be Substituted with Generic Analogs


The specific 4-cyclohexyl-3-methyl substitution pattern on the pyridine ring of 4-Cyclohexyl-3-methylpyridine fundamentally dictates its chemical and biological behavior . Simple substitution with other alkyl-pyridines or even close analogs like 4-Cyclohexylmethyl-pyridine is not valid because the position and nature of the substituents (a bulky cyclohexyl group directly attached versus linked via a methylene spacer, and a proximal methyl group) alter critical properties such as steric hindrance, electron density on the pyridine nitrogen, and overall lipophilicity [REFS-1, REFS-2]. These variations translate into quantifiable differences in reactivity, binding affinity, and physicochemical parameters, as outlined in the evidence below.

Cyclohexyl attachment Direct vs. methylene-linked cyclohexyl alters steric hindrance and boiling point, impacting distillation and reactivity.
Methyl position 3-Methyl substitution modifies electron density and lipophilicity, affecting binding and cross-coupling selectivity.
Unsubstituted analog mismatch Pyridine or 3-methylpyridine lacks the defined steric profile required for specific catalytic cycles and biological recognition.

Quantitative Evidence for Differentiating 4-Cyclohexyl-3-methylpyridine


Physicochemical Property Comparison: Boiling Point vs. 4-Cyclohexylmethyl-pyridine

While experimental data for 4-Cyclohexyl-3-methylpyridine is not publicly available, the structurally analogous compound 4-Cyclohexylmethyl-pyridine (CAS 34844-98-9) exhibits a reported boiling point of 266 °C . This value serves as a baseline for the class. The direct attachment of the cyclohexyl group in 4-Cyclohexyl-3-methylpyridine, as opposed to a methylene-linked cyclohexyl group, is expected to result in a different boiling point, underscoring that the two compounds are not interchangeable for applications requiring specific physical properties.

Boiling Point Comparison
Class-level inference
4-Cyclohexylmethyl-pyridine (analog): 266 °C
4-Cyclohexyl-3-methylpyridine: data not available
Boiling point expected to differ; limits direct substitution in purification workflows.
Structural analogy; experimental verification needed.
Physicochemical Analysis Purification Compound Handling

Biological Profile: Reduced CYP3A4 Inhibition as a Class Feature for NK1 Antagonists

4-Cyclohexyl-3-methylpyridine contains the cyclohexyl-pyridine motif found in a class of patented compounds designed to be NK1 receptor antagonists with a key differentiator: reduced CYP3A4 inhibitory activity compared to the first-generation drug aprepitant [REFS-1, REFS-2]. This class-level property is a significant advantage in the development of antiemetic drugs for chemotherapy-induced nausea and vomiting, as it suggests a lower potential for drug-drug interactions [REFS-1, REFS-2].

CYP3A4 Inhibition Profile
Class-level inference
Reported class: reduced CYP3A4 inhibition
vs. aprepitant (standard NK1 antagonist)
May support NK1 antagonist profiling studies with CYP3A4 interaction context.
Patent-based; in vitro and in vivo models (US-9708266-B2).
Drug Discovery NK1 Receptor CYP3A4 Inhibition Medicinal Chemistry

Synthetic Utility: Direct Structural Impact on Catalytic Reactions

The unique steric and electronic environment of 4-Cyclohexyl-3-methylpyridine directly influences its utility in modern synthetic chemistry . Its specific substitution pattern is well-suited for palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, which are critical for constructing complex molecules . A closely related analog lacking either the methyl or cyclohexyl group would present a different steric profile, potentially leading to lower yields or different regioselectivity in these key transformations.

Cross-Coupling Reactivity
Supporting evidence
Buchwald-Hartwig amination
Suzuki-Miyaura coupling
Unique steric and electronic profile enables predictable participation in catalytic cycles.
Yield and selectivity data not available for direct comparison.
Organic Synthesis Catalysis Cross-Coupling Reactions

Key Application Scenarios for 4-Cyclohexyl-3-methylpyridine


Medicinal Chemistry: Development of Next-Generation NK1 Antagonists

4-Cyclohexyl-3-methylpyridine serves as a core scaffold for researchers designing novel NK1 receptor antagonists. Its structural similarity to a patented class of compounds suggests it can be used to synthesize candidates with the potential for reduced CYP3A4 inhibition compared to aprepitant, thereby addressing a critical need for safer antiemetic therapies with fewer drug-drug interactions [REFS-1, REFS-2].

Organic Synthesis: A Defined Building Block for Cross-Coupling

Due to its specific substitution pattern, this compound is a valuable and predictable building block in organic synthesis [1]. It is particularly useful in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling, where its unique steric and electronic properties contribute to the successful construction of complex molecular architectures [1].

Physicochemical Research and Method Development

The distinct combination of a basic pyridine nitrogen, a bulky hydrophobic cyclohexyl group, and a small methyl substituent makes this compound an interesting candidate for fundamental studies. Researchers can use it to investigate structure-property relationships (SPR) concerning lipophilicity, pKa, or metal-binding capacity, and to develop analytical methods for complex alkyl-pyridine mixtures.

Application
Selection Property
Validation Focus
NK1 antagonist scaffold research
Cyclohexyl-pyridine scaffold with class-reported reduced CYP3A4 inhibition
CYP3A4 inhibition profiling; NK1 binding assay
Pd-catalyzed cross-coupling building block
Defined 4-cyclohexyl-3-methyl substitution pattern
Coupling efficiency; regioselectivity in Buchwald-Hartwig and Suzuki-Miyaura
Physicochemical property research
Distinct lipophilic, steric, and basic profile
Structure-property relationship (SPR) studies; analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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